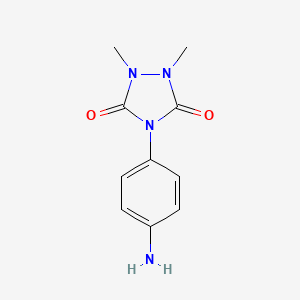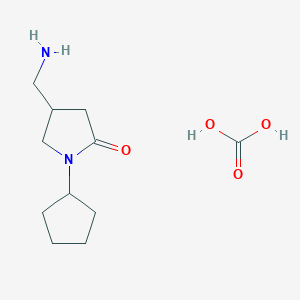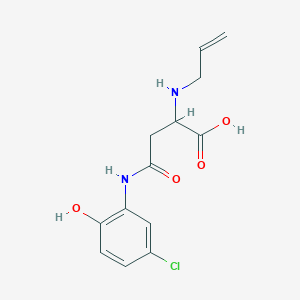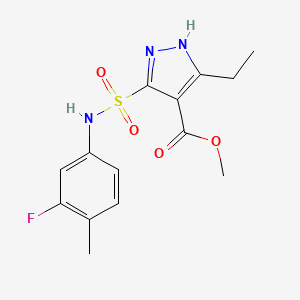
3,6-Dimethoxybenzene-1,2-diamine
Descripción general
Descripción
3,6-Dimethoxybenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 3,6-Dimethoxybenzene-1,2-diamine, synthesized through hydrogenation under palladium catalysis, is used as a precursor for creating 4,7-dimethoxy-2-methyl-1H-benzimidazole. This compound is a building block for the preparation of imidazobenzo(hydro)quinones (Besset & Morin, 2009).
Analytical Chemistry Applications
- 1,2-Diamino-4,5-dimethoxybenzene, closely related to this compound, is used in derivatization processes for assaying methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
Materials Science and Battery Technology
- A derivative, 3,5-di-tert-butyl-1,2-dimethoxybenzene, shows potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Its electrochemical stability and solubility in carbonate-based electrolytes are notable (Zhang et al., 2010).
Organic Chemistry and Synthesis
- 3,6-Dimethoxy-2-(cycloamino)anilines, structurally related to this compound, are used in the synthesis of novel ring-fused halogenated benzimidazoles or benzimidazolequinones (Sweeney et al., 2018).
Polymer Science
- Related compounds like Poly(1,3-dimethoxybenzene) have been synthesized for potential applications in polymer science. These polymers retain the methoxy groups and offer unique structural and electrical properties (Martínez et al., 1998).
Energy Storage Applications
- 1,4‐Dimethoxybenzene derivatives, closely related to this compound, are used as catholytes in non‐aqueous redox flow batteries due to their high open‐circuit potentials and electrochemical reversibility (Jingjing Zhang et al., 2017).
Chemistry of Substituted Benzenes
- This compound and its derivatives demonstrate diverse reactivity patterns in chemical syntheses, such as SNAr reactions with other aromatic compounds (Ibata et al., 1995).
Safety and Hazards
The safety data sheet for a similar compound, 1,2-Dimethoxybenzene, indicates that it is a combustible liquid and harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Relevant Papers The relevant papers retrieved discuss the synthesis of 3,6-Dimethoxybenzene-1,2-diamine and its use as a building block for the preparation of imidazobenzo(hydro)quinones . Another paper discusses the physical and chemical properties of this compound .
Análisis Bioquímico
Biochemical Properties
3,6-Dimethoxybenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which catalyzes the oxidative deamination of diamines. This interaction is crucial as it influences the metabolism of biogenic amines, which are important signaling molecules in biological systems. The compound’s interaction with diamine oxidase involves the formation of a Schiff base intermediate, which is then oxidized to produce the corresponding imine and hydrogen peroxide .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound’s ability to generate hydrogen peroxide through its interaction with diamine oxidase can lead to oxidative stress, affecting cellular metabolism and gene expression. Additionally, this compound has been observed to modulate the activity of transcription factors involved in the cellular response to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly that of diamine oxidase. The compound binds to the active site of the enzyme, forming a Schiff base intermediate that inhibits further catalytic activity. This inhibition can lead to an accumulation of biogenic amines, which can have various physiological effects. Additionally, the compound’s ability to generate ROS can lead to oxidative modifications of proteins and nucleic acids, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. This degradation can lead to a decrease in its biochemical activity and a reduction in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing cellular signaling pathways and metabolism. At higher doses, it can induce significant oxidative stress, leading to cellular damage and toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including tissue damage and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of biogenic amines. The compound is metabolized by diamine oxidase, leading to the production of hydrogen peroxide and the corresponding imine. This metabolic pathway is crucial for the regulation of biogenic amine levels in the body, which are important for various physiological processes, including neurotransmission and immune response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell. The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in certain tissues, particularly those with high diamine oxidase activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins. It may also localize to specific organelles, such as mitochondria, where it can influence mitochondrial function and ROS production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are crucial for its biochemical activity and effects on cellular function .
Propiedades
IUPAC Name |
3,6-dimethoxybenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMWDRKZNGZIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)


![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)

